methyl 4-bromo-3-chloro-1H-indole-6-carboxylate
CAS No.: 1352393-64-6
Cat. No.: VC2581484
Molecular Formula: C10H7BrClNO2
Molecular Weight: 288.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352393-64-6 |
|---|---|
| Molecular Formula | C10H7BrClNO2 |
| Molecular Weight | 288.52 g/mol |
| IUPAC Name | methyl 4-bromo-3-chloro-1H-indole-6-carboxylate |
| Standard InChI | InChI=1S/C10H7BrClNO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3 |
| Standard InChI Key | SQCVWVHBNZAYRD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)Cl |
| Canonical SMILES | COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)Cl |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| Chemical Name | Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate |
| Molecular Formula | |
| Molecular Weight | 288.53 g/mol |
| CAS Number | 1352393-64-6 |
| Synonyms | - 4-Bromo-3-chloro-indole-6-carboxylic acid methyl ester - MFCD20923446 - SB15116 |
Structural Information
Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound has specific substitutions:
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Bromine at position 4.
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Chlorine at position 3.
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A methyl ester group at position 6.
4.1. Heterocyclic Building Block
Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate is classified as a heterocyclic building block, making it an important intermediate in the synthesis of complex molecules for:
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Pharmaceuticals: Indole derivatives are widely used in drug discovery due to their biological activity.
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Agrochemicals: Indoles serve as scaffolds for pesticides and herbicides.
4.2. Medicinal Chemistry
The indole nucleus is a privileged structure in medicinal chemistry, known for its role in synthesizing compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Synthetic Pathways
While specific synthetic routes for methyl 4-bromo-3-chloro-1H-indole-6-carboxylate are not detailed in the available data, general methods for indole derivatives involve:
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Cyclization Reactions: Using substituted anilines and ketones under acidic or basic conditions.
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Halogenation Reactions: Introduction of bromine and chlorine using reagents such as bromine water or N-chlorosuccinimide.
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Esterification: Conversion of carboxylic acids to methyl esters using methanol and acid catalysts.
Biological Activity
Although specific biological data for this compound is unavailable, the structural features suggest potential activity:
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Halogenated Indoles: Known for their antimicrobial and anticancer properties.
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Carboxylate Groups: Enhance solubility and bioavailability in drug-like molecules.
Safety and Handling
As with most halogenated organic compounds, safety precautions should be observed:
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Use personal protective equipment (PPE) when handling.
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Store in a cool, dry place away from light.
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Avoid exposure to heat or open flames due to potential volatility.
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